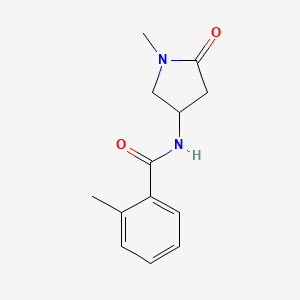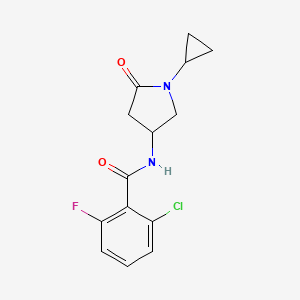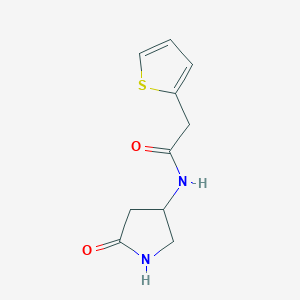
N-(5-oxopyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-oxopyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide, or 5-oxo-PTIO, is a thiophene-based compound that has been studied for its potential therapeutic applications. It is a relatively new compound, and is currently being investigated for its potential uses in the medical field.
Aplicaciones Científicas De Investigación
5-oxo-PTIO has been studied for its potential therapeutic applications. It has been used as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammatory processes. It has also been studied for its potential use in the treatment of cancer, as it has been found to be a potent inhibitor of the enzyme telomerase, which is involved in the proliferation of cancer cells. Additionally, 5-oxo-PTIO has been studied for its potential use as an anti-inflammatory agent, and for its potential use as an antioxidant.
Mecanismo De Acción
5-oxo-PTIO is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammatory processes. It is thought to bind to the active site of the enzyme, preventing it from catalyzing the formation of pro-inflammatory molecules. 5-oxo-PTIO is also believed to act as an inhibitor of the enzyme telomerase, which is involved in the proliferation of cancer cells. It is thought that 5-oxo-PTIO binds to the active site of telomerase, preventing it from catalyzing the formation of telomerase-dependent cancer cells.
Biochemical and Physiological Effects
5-oxo-PTIO has been found to have anti-inflammatory effects, as it is believed to inhibit the enzyme COX-2, which is involved in inflammatory processes. Additionally, 5-oxo-PTIO has been found to have antioxidant effects, as it is believed to scavenge free radicals and prevent oxidative damage. Lastly, 5-oxo-PTIO has been found to have anti-cancer effects, as it is believed to inhibit the enzyme telomerase, which is involved in the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-oxo-PTIO in laboratory experiments is its ability to inhibit the enzyme COX-2, which is involved in inflammatory processes. This makes it an ideal compound for studying the effects of inflammation on a cellular level. However, 5-oxo-PTIO has some limitations. It is not very soluble in water, making it difficult to use in experiments that require the compound to be dissolved in aqueous solutions. Additionally, 5-oxo-PTIO is relatively new, and its effects on humans are not yet known.
Direcciones Futuras
The potential future directions for 5-oxo-PTIO are numerous. It could be studied further for its potential therapeutic applications in the treatment of inflammation, cancer, and other diseases. Additionally, it could be studied further for its potential use as an antioxidant and its potential effects on the human body. Furthermore, it could be studied further for its potential use as a drug delivery system, as it could be used to deliver drugs to specific areas of the body. Lastly, it could be studied further for its potential use in the development of new drugs, as its structure could be used as a template for the development of new compounds.
Métodos De Síntesis
5-oxo-PTIO is synthesized through a two-step process. The first step involves the condensation of 4-methylthiophenol and acetic anhydride, followed by the addition of 5-oxopyrrolidine-3-carboxylic acid. The second step involves the reduction of the product of the first step with sodium borohydride to form the desired 5-oxo-PTIO.
Propiedades
IUPAC Name |
N-(5-oxopyrrolidin-3-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c13-9-4-7(6-11-9)12-10(14)5-8-2-1-3-15-8/h1-3,7H,4-6H2,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWAGDICAAYLKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-oxopyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-(4-{[2-(pyridin-4-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6503640.png)
![5-methyl-N-[4-({[2-(trifluoromethoxy)phenyl]methyl}carbamoyl)-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6503648.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6503660.png)
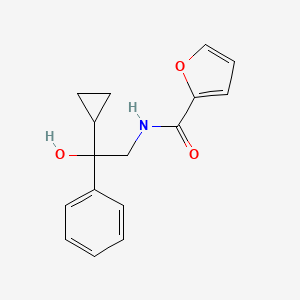


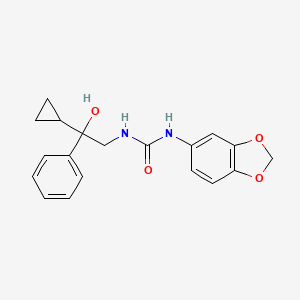
![3-(benzenesulfonyl)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]propanamide](/img/structure/B6503683.png)
![N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B6503708.png)
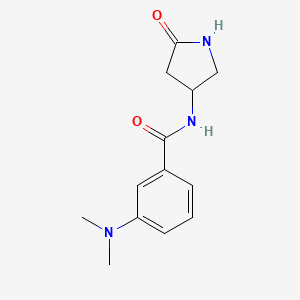
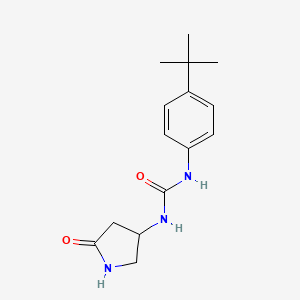
![1-[(4-chlorophenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea](/img/structure/B6503737.png)
